

Comparative MS Profiling: N6-Benzoyladenosine vs. Native Adenosine

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Compound of Interest

Compound Name: N6-Dibenzoyladenosine 2',3'-Dibenzoate
CAS No.: 58463-04-0
Cat. No.: B1354218

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Executive Summary

Context: In oligonucleotide therapeutics and drug development, N6-benzoyladenosine (

-Bz-A) serves as a critical protected intermediate. Its reliable differentiation from Native Adenosine (A) is paramount for quality control (QC) in solid-phase synthesis and metabolic impurity profiling.

The Challenge: While both molecules share the adenine core, the benzoyl protecting group significantly alters proton affinity, hydrophobicity, and fragmentation kinetics. Standard UV detection often fails to distinguish trace impurities due to overlapping absorption maxima (nm).

The Solution: Mass Spectrometry (MS) offers definitive specificity. This guide details the fragmentation patterns, establishing m/z 240 (

-benzoyladenine) as the diagnostic fragment for the protected species, contrasting with m/z 136 (adenine) for the native nucleoside.

Mechanistic Fragmentation Principles

Native Adenosine Fragmentation

Under Electrospray Ionization (ESI) in positive mode, Adenosine (

, MW 267.24) forms a protonated precursor

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- **Primary Pathway:** Protonation occurs preferentially at the N1 or N3 position of the adenine ring. This destabilizes the -glycosidic bond.
- **Cleavage:** Collision-Induced Dissociation (CID) triggers the neutral loss of the ribose moiety (132 Da).
- **Result:** Formation of the stable protonated adenine base ion at m/z 136.

N6-Benzoyladenosine Fragmentation

N6-Benzoyladenosine (

, MW 371.35) forms a

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